molecular formula C11H12N2O6 B8340526 3-Nitro-pyridine-2,4-dicarboxylic acid diethyl ester

3-Nitro-pyridine-2,4-dicarboxylic acid diethyl ester

Cat. No. B8340526
M. Wt: 268.22 g/mol
InChI Key: PGJOZHIITXONBK-UHFFFAOYSA-N
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Patent
US09440968B2

Procedure details

To a solution of 3-Nitro-pyridine-2,4-dicarboxylic acid diethyl ester (55.00 g; 0.19 mol) was added Palladium on carbon (10% w/w) (6.00 g; 0.01 mol). The mixture was stirred at room temperature for 4 hours under 5 Kg of hydrogen pressure. After completion of the reaction, the reaction mixture was filtered through celite and the filtrate concentrated under vacuum. The residue was purified by column chromatography (60-120 mesh) using 15-20% EtOAc: petroleum ether to afford the title compound as a yellow solid (yield 69.7%). LC-MS [239 (M+H)], 1H NMR (400 MHz, DMSO-d6), 7.94-7.93 (d, 1H), 7.84-7.83 (d, 1H), 4.34-4.27 (m, 4H), 1.33-1.29 (m, 6H)
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
69.7%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[C:11]([N+:12]([O-])=O)=[C:10]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH:9]=[CH:8][N:7]=1)=[O:5])[CH3:2]>[Pd]>[CH2:1]([O:3][C:4]([C:6]1[C:11]([NH2:12])=[C:10]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH:9]=[CH:8][N:7]=1)=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
C(C)OC(=O)C1=NC=CC(=C1[N+](=O)[O-])C(=O)OCC
Name
Quantity
6 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 4 hours under 5 Kg of hydrogen pressure
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (60-120 mesh)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)OC(=O)C1=NC=CC(=C1N)C(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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